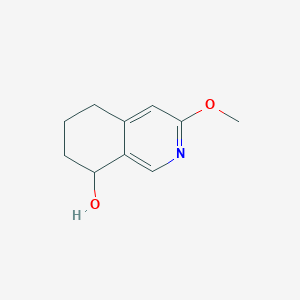
3-Methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a methoxy group at the third position and a hydroxyl group at the eighth position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol typically involves the functionalization of the tetrahydroisoquinoline core. . This method is advantageous due to its efficiency and ability to generate molecular diversity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and environmentally friendly methods are often employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the methoxy group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce a fully saturated tetrahydroisoquinoline .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for neurodegenerative disorders and other diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy and hydroxyl groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to 3-Methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol but with the methoxy group at a different position.
8-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar but without the methoxy group
Uniqueness
This compound is unique due to the presence of both the methoxy and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-5-7-3-2-4-9(12)8(7)6-11-10/h5-6,9,12H,2-4H2,1H3 |
InChI Key |
MTTMSBHOBBPAJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(CCCC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















